1,6-Diaminohexane-2,2,5,5-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,5,5-tetradeuteriohexane-1,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i3D2,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-KHORGVISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCC([2H])([2H])CN)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745695 |

Source

|

| Record name | (2,2,5,5-~2~H_4_)Hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115797-51-8 |

Source

|

| Record name | (2,2,5,5-~2~H_4_)Hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115797-51-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Characterization of 1,6-Diaminohexane-2,2,5,5-d4: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1,6-Diaminohexane-2,2,5,5-d4. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for obtaining and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this deuterated diamine. The strategic incorporation of deuterium at the 2 and 5 positions offers a powerful tool for mechanistic studies, metabolic fate determination, and as an internal standard in quantitative analyses.

Introduction: The Significance of Isotopic Labeling

Deuterium-labeled compounds, such as 1,6-Diaminohexane-2,2,5,5-d4, are invaluable in a multitude of scientific disciplines. The substitution of protium (¹H) with deuterium (²H or D) introduces a stable, non-radioactive isotopic label that can be readily distinguished by various analytical techniques. This seemingly subtle change in mass has profound effects on molecular vibrations, nuclear magnetic resonance properties, and mass-to-charge ratios, providing a unique spectroscopic signature.

In drug development, deuterated analogues of active pharmaceutical ingredients (APIs) are explored for their potential to alter metabolic pathways, often leading to improved pharmacokinetic profiles. The C-D bond is stronger than the C-H bond, which can slow down metabolic processes involving C-H bond cleavage. For a molecule like 1,6-diaminohexane, a versatile building block and a metabolite itself[1], understanding its spectroscopic properties when deuterated is crucial for its application in advanced research.

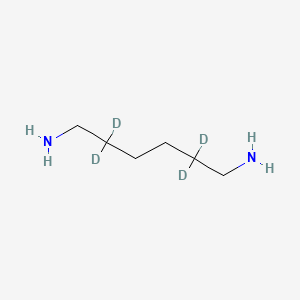

dot graph "Molecule" { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 1: Structure of 1,6-Diaminohexane-2,2,5,5-d4.

Infrared (IR) Spectroscopy

Theoretical Considerations: The Isotope Effect

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The frequency of a vibration is primarily determined by the bond strength and the reduced mass of the atoms involved. The substitution of hydrogen with deuterium, which is twice as heavy, leads to a significant increase in the reduced mass of the C-D bond compared to the C-H bond.

According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ):

ν ∝ 1/√μ

This relationship predicts that the stretching frequency of a C-D bond will be lower than that of a C-H bond by a factor of approximately 1/√2 (≈ 0.71). This "isotope effect" results in a noticeable shift of the C-D stretching vibrations to lower wavenumbers in the IR spectrum.

Predicted IR Spectrum of 1,6-Diaminohexane-2,2,5,5-d4

Based on the known IR spectrum of 1,6-diaminohexane and the principles of isotopic substitution, the following key features are predicted for 1,6-Diaminohexane-2,2,5,5-d4:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| N-H Stretch | 3400 - 3250 | Two bands are expected for the primary amine symmetric and asymmetric stretches. This region should be largely unaffected by deuteration at the carbon backbone. |

| C-H Stretch | 2950 - 2850 | Present due to the CH₂ groups at positions 1, 3, 4, and 6. |

| C-D Stretch | 2200 - 2100 | The most prominent and defining feature of the deuterated compound. These bands replace some of the C-H stretching vibrations. |

| N-H Bend (Scissoring) | 1650 - 1580 | Characteristic of primary amines. |

| C-H Bend (Scissoring) | ~1470 | From the remaining CH₂ groups. |

| C-D Bend (Scissoring) | ~1050 | Shifted to a lower frequency compared to the C-H scissoring vibration. |

| C-N Stretch | 1250 - 1020 | May show slight shifts due to changes in the overall vibrational coupling in the molecule. |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The solid nature of 1,6-Diaminohexane-2,2,5,5-d4 makes the Potassium Bromide (KBr) pellet method a suitable choice for obtaining a high-quality IR spectrum.

Rationale: The KBr matrix is transparent to IR radiation in the mid-IR region and provides a uniform dispersion of the solid sample, minimizing scattering effects.

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Grinding and Mixing:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Process the spectrum by performing a background subtraction.

-

dot graph "FTIR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 2: Workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Theoretical Considerations:

-

Disappearance of Signals: The most direct consequence of deuterium substitution in ¹H NMR is the disappearance of signals corresponding to the replaced protons. In 1,6-Diaminohexane-2,2,5,5-d4, the protons on carbons 2 and 5 are replaced by deuterium, so their corresponding signals will be absent from the ¹H spectrum.

-

Changes in Splitting Patterns: Since spin-spin coupling between deuterium and protons (J-coupling) is much smaller than proton-proton coupling and deuterium has a spin of I=1 (a quadrupole), the fine structure of adjacent proton signals will be altered. The multiplicity of the signals for the protons on carbons 1 and 3 (and symmetrically, 6 and 4) will be simplified.

-

Chemical Shift: The chemical shifts of the remaining protons are generally not significantly affected by deuterium substitution at a neighboring carbon, although minor upfield or downfield shifts (isotope shifts) of a few parts per billion (ppb) can sometimes be observed.

Predicted ¹H NMR Spectrum:

For the non-deuterated 1,6-diaminohexane, one would expect three multiplets corresponding to the protons at C1/C6, C2/C5, and C3/C4. For 1,6-Diaminohexane-2,2,5,5-d4, the spectrum will be simplified:

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H₂N- (protons on Nitrogen) | Variable (depends on solvent and concentration) | Broad singlet | 4H |

| -CH ₂-NH₂ (C1, C6) | ~2.7 | Triplet | 4H |

| -CD₂-CH ₂- (C3, C4) | ~1.3 | Singlet (or very narrow multiplet) | 4H |

| -CH₂-CD ₂- (C2, C5) | Absent | - | 0H |

The triplet for the C1/C6 protons arises from coupling to the adjacent C-H protons at C2 in any remaining non-deuterated species and to the NH₂ protons if exchange is slow. In a fully deuterated sample at C2/C5, this signal would be a singlet if N-H exchange is fast.

¹³C NMR Spectroscopy

Theoretical Considerations:

-

Signal Attenuation and Splitting: The most significant effect of deuterium substitution on the ¹³C NMR spectrum is on the signals of the deuterated carbons (C2 and C5). Due to the spin (I=1) of deuterium, the signals for these carbons will be split into a 1:1:1 triplet. Furthermore, the nuclear Overhauser effect (NOE) enhancement from attached protons is absent for deuterated carbons, leading to a significant decrease in their signal intensity.

-

Isotope Shift: The resonance of the deuterated carbon will be shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart. This is a characteristic isotope effect. The carbons adjacent to the deuteration sites (C1, C3, C4, C6) may also experience smaller upfield shifts.

Predicted ¹³C NMR Spectrum:

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton-Decoupled) | Comments |

| C H₂-NH₂ (C1, C6) | ~42 | Singlet | May show a slight upfield shift compared to the non-deuterated compound. |

| -CH₂-C D₂- (C2, C5) | ~33 | 1:1:1 Triplet | Signal intensity will be significantly lower than other carbons. The chemical shift will be slightly upfield of the corresponding carbon in the non-deuterated compound. |

| -CD₂-C H₂- (C3, C4) | ~27 | Singlet | May show a slight upfield shift. |

Experimental Protocol: NMR Spectroscopy

Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra. The choice of a deuterated solvent is essential for the spectrometer's field-frequency lock.

Step-by-Step Methodology:

-

Solvent Selection:

-

Choose a suitable deuterated solvent in which 1,6-Diaminohexane-2,2,5,5-d4 is soluble (e.g., D₂O, CDCl₃, or DMSO-d₆). For a free amine, D₂O is a good choice, but be aware that the NH₂ protons will exchange with the deuterium of the solvent and their signal will disappear.

-

-

Sample Preparation:

-

Weigh approximately 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[7][8]

-

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is standard.

-

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 3: General workflow for NMR sample preparation and data acquisition.

Mass Spectrometry (MS)

Theoretical Considerations

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The incorporation of four deuterium atoms in place of four protons will increase the molecular weight of 1,6-diaminohexane by four mass units.

-

Molecular Ion: The molecular weight of non-deuterated 1,6-diaminohexane (C₆H₁₆N₂) is 116.21 g/mol . The molecular weight of 1,6-Diaminohexane-2,2,5,5-d4 (C₆H₁₂D₄N₂) is 120.23 g/mol .[3] Therefore, the molecular ion peak ([M]⁺ or [M+H]⁺) will be shifted by +4 m/z units compared to the non-deuterated compound.

-

Fragmentation Pattern: The fragmentation pattern in the mass spectrum can provide valuable structural information. The presence of deuterium atoms will influence the masses of the fragment ions. Fragments containing the C2-C3 or C4-C5 bond cleavage will show characteristic mass shifts, allowing for the confirmation of the deuterium labeling positions. For example, cleavage between C3 and C4 would result in fragments where one contains the two deuterated carbons and the other does not.

Predicted Mass Spectrum

| Ion | Predicted m/z (for C₆H₁₂D₄N₂) | Comments |

| [M+H]⁺ | 121 | Protonated molecular ion. |

| [M]⁺ | 120 | Molecular ion. |

| [M-NH₂]⁺ | 104 | Loss of an amino group. |

| [CH₂NH₂]⁺ | 30 | A common fragment for primary amines. This fragment would not contain deuterium. |

| [CH₂CD₂CH₂CH₂CD₂CH₂NH₂]⁺ | 103 | Fragment resulting from alpha-cleavage. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: 1,6-Diaminohexane is a volatile compound, making it amenable to analysis by GC-MS, which provides both separation and mass analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 1,6-Diaminohexane-2,2,5,5-d4 (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol, ethanol, or dichloromethane.[9]

-

Ensure the sample is free of particulate matter by centrifugation or filtration if necessary.

-

-

GC-MS System Setup:

-

Use a GC column suitable for the analysis of amines (e.g., a polar column like a DB-WAX or a column specifically designed for amines).

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 60°C), ramp to a higher temperature (e.g., 250°C), and then hold.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC.

-

Acquire mass spectra over a suitable m/z range (e.g., 20-200 amu) using electron ionization (EI) or chemical ionization (CI).

-

dot graph "GCMS_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Figure 4: Workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of 1,6-Diaminohexane-2,2,5,5-d4 provides a clear and unambiguous confirmation of its structure and isotopic labeling. The key distinguishing features are the presence of C-D stretching vibrations in the IR spectrum, the absence of corresponding proton signals and altered splitting patterns in the ¹H NMR spectrum, the characteristic triplet for the deuterated carbons in the ¹³C NMR spectrum, and a +4 mass unit shift in the molecular ion peak in the mass spectrum. The protocols outlined in this guide provide a robust framework for obtaining high-quality spectroscopic data for this and other deuterated compounds, enabling researchers to confidently utilize them in their studies.

References

-

FT‐IR Sample Preparation - NIU - Department of Chemistry and Biochemistry. (n.d.). Retrieved February 20, 2026, from [Link]

-

Revisiting Isotope Effects in Infrared Spectra of H2O, HDO and D2O. (2025). ACS Publications. Retrieved February 20, 2026, from [Link]

-

Isotope Effect in IR Spectroscopy. (n.d.). Scribd. Retrieved February 20, 2026, from [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. Retrieved February 20, 2026, from [Link]

-

Sample Preparation for FTIR Analysis. (2024, May 31). Drawell. Retrieved February 20, 2026, from [Link]

-

Quick User Guide for FT-IR. (n.d.). Helsinki.fi. Retrieved February 20, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved February 20, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Humboldt-Universität zu Berlin. Retrieved February 20, 2026, from [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (2026, February 10). Kintek Press. Retrieved February 20, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved February 20, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 20, 2026, from [Link]

-

GC-MS Sample Preparation. (n.d.). Organomation. Retrieved February 20, 2026, from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). Retrieved February 20, 2026, from [Link]

-

Metabolic pathways for 1,6-diaminohexane. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

How Sample Preparation Affects GC-MS Results. (2025, December 19). ResolveMass Laboratories Inc. Retrieved February 20, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 20, 2026, from [Link]

-

Sample Collection and Preparation: How Do I Get My Sample Ready for GC-MS Analysis? (2019, November 28). In Books. Retrieved February 20, 2026, from [Link]

-

Analytical Characterization of Deuterated Compounds. (2025, November 5). ResolveMass Laboratories Inc. Retrieved February 20, 2026, from [Link]

-

Hydrogen (Proton, Deuterium and Tritium) NMR. (n.d.). Retrieved February 20, 2026, from [Link]

-

14.17: The Use of Deuterium in ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

NMR Spectroscopy. (2014, August 21). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link] -

Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones. (2021, June 16). Journal of Chemical Education. Retrieved February 20, 2026, from [Link]

-

13C NMR of "Perdeuterated" Solvents. (2010, October 28). University of Ottawa NMR Facility Blog. Retrieved February 20, 2026, from [Link]

-

Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (n.d.). Retrieved February 20, 2026, from [Link]

-

Are deuterated solvents necessary for 13C NMR? (2018, January 16). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. FTâIR Sample Preparation - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. shimadzu.com [shimadzu.com]

- 5. helsinki.fi [helsinki.fi]

- 6. kinteksolution.com [kinteksolution.com]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. uoguelph.ca [uoguelph.ca]

Synthesis and purification of 1,6-Diaminohexane-2,2,5,5-d4

An In-depth Technical Guide to the Synthesis and Purification of 1,6-Diaminohexane-2,2,5,5-d4

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and purification of 1,6-Diaminohexane-2,2,5,5-d4. This deuterated isotopologue of 1,6-diaminohexane (hexamethylenediamine, HMDA) is a critical tool in modern analytical chemistry, primarily serving as a high-fidelity internal standard for quantitative mass spectrometry assays.[1][2][3] The ability of a deuterated standard to co-elute with the analyte while being distinguishable by mass allows it to perfectly mirror the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and instrumental variability.[1][4] This guide details a robust synthetic strategy commencing from adipic acid, proceeding through a deuterated dinitrile intermediate, and culminating in a highly pure final product suitable for the most demanding research and drug development applications. Each step is rationalized to provide not just a protocol, but a deep understanding of the underlying chemical principles.

Strategic Overview: The Rationale for a Multi-Step Approach

The synthesis of 1,6-Diaminohexane-2,2,5,5-d4 requires the specific placement of four deuterium atoms on the carbon backbone, specifically at the β and γ positions relative to the terminal amino groups. Direct hydrogen-deuterium exchange (HDE) on the final 1,6-diaminohexane molecule is synthetically challenging for these non-activated C-H bonds. While recent advances have shown promise in the regioselective deuteration of amines at the α-position using specialized catalysts, these methods are not applicable for the 2,2,5,5-positions.[5]

Therefore, a more robust and logical strategy is to construct the molecule from a precursor where the deuterium atoms are already incorporated into the carbon skeleton. Our chosen pathway involves a four-stage process that ensures high isotopic enrichment and chemical purity:

-

Deuteration of Starting Material: Synthesis of Adipic acid-2,2,5,5-d4 via acid-catalyzed hydrogen-deuterium exchange.

-

Amidation: Conversion of the deuterated diacid to its corresponding diamide, Adipamide-2,2,5,5-d4.

-

Nitrile Formation: Dehydration of the diamide to produce the key intermediate, Adiponitrile-2,2,5,5-d4.

-

Reduction: Catalytic hydrogenation of the deuterated dinitrile to yield the target compound, 1,6-Diaminohexane-2,2,5,5-d4.

This bottom-up approach provides precise control over the location of the isotopic labels and leverages well-established, scalable chemical transformations.

Caption: A self-validating system for product characterization.

Conclusion

The synthesis and purification of 1,6-Diaminohexane-2,2,5,5-d4, while requiring multiple steps and specialized equipment, is an achievable process through the logical application of fundamental organic chemistry principles. The detailed methodology presented in this guide, from the strategic selection of a deuterated starting material to the final purification and rigorous characterization, provides a reliable pathway to obtaining this invaluable analytical standard. The emphasis on explaining the causality behind each experimental choice empowers the researcher to not only replicate the procedure but also to troubleshoot and adapt it as necessary, ensuring the highest standards of scientific integrity and trustworthiness in their quantitative workflows.

References

-

Phytic Acid-Modulated Ru Catalyzes Regioselective Deuteration of 1,6-Hexamethylenediamine | ACS Catalysis. (2023, November 22). ACS Publications. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [Link]

-

The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (2025, April 21). SCION Instruments. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.[Link]

-

Catalytic Reduction of Nitriles. Thieme Chemistry. [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). ResolveMass Laboratories Inc.[Link]

-

Nitrile reduction - Wikipedia. Wikipedia. [Link]

-

Amine synthesis by nitrile reduction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

A Generic Approach for the Catalytic Reduction of Nitriles. - SciSpace. SciSpace. [Link]

-

(PDF) A Mild and Efficient Method for the Reduction of Nitriles - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - MDPI. (2025, August 26). MDPI. [Link]

-

1,6-Diaminohexane-1,1,6,6-d4 - PubChem. PubChem. [Link]

-

Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - MDPI. (2022, January 18). MDPI. [Link]

- US20060217549A1 - Diamine purification method - Google Patents. (2006, September 28).

Sources

1,6-Diaminohexane-2,2,5,5-d4 safety and handling guidelines

An In-Depth Technical Guide to the Safe Handling of 1,6-Diaminohexane-2,2,5,5-d4

Authored by: A Senior Application Scientist

Introduction

1,6-Diaminohexane-2,2,5,5-d4 is a deuterated form of 1,6-Diaminohexane, a key building block in polymer chemistry and a versatile reagent in organic synthesis.[1][2][3] The selective incorporation of deuterium atoms can be a powerful tool in mechanistic studies and for modifying the pharmacokinetic properties of drug candidates.[4] While deuterated compounds are not radioactive, their chemical properties are similar to their non-deuterated analogs, and they should be handled with the same level of care.[4] This guide provides a comprehensive overview of the safety and handling considerations for 1,6-Diaminohexane-2,2,5,5-d4, with a focus on best practices for a research and development setting.

Hazard Identification and Classification

The safety profile of 1,6-Diaminohexane-2,2,5,5-d4 is primarily extrapolated from its non-deuterated counterpart, 1,6-Diaminohexane. It is classified as a hazardous substance with the following primary concerns:

-

Corrosivity: Causes severe skin burns and eye damage.[5][6][7] Contact can lead to irreversible tissue damage.

-

Toxicity: Harmful if swallowed or in contact with skin.[5][7][8] It is also a respiratory irritant.[5][7][8]

-

Hygroscopicity: The compound is hygroscopic and will readily absorb moisture from the air.[9] This can lead to degradation of the compound and potential H/D exchange, compromising its isotopic purity.[4][10]

Signal Word: Danger[5][6][8][11]

Hazard Statements:

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,6-Diaminohexane-2,2,5,5-d4 is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂D₄N₂ | [12] |

| Molecular Weight | 120.23 g/mol | [11][12] |

| Appearance | Solid | [11] |

| Melting Point | 42-45 °C (lit.) | [11] |

| Boiling Point | 204-205 °C (lit.) | [11] |

| Flash Point | 81 °C (closed cup) | [11] |

| Isotopic Purity | 98 atom % D | [11] |

Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, a multi-layered approach to exposure control is essential.

Engineering Controls

-

Ventilation: All work with 1,6-Diaminohexane-2,2,5,5-d4 should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][13]

-

Inert Atmosphere: Due to its hygroscopic nature and to prevent isotopic dilution, handling under a dry, inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][10][14]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1,6-Diaminohexane-2,2,5,5-d4:

| PPE Type | Specifications | Rationale |

| Eye Protection | Chemical splash goggles or a face shield.[5][6][15] | To protect against splashes that can cause severe eye damage.[8][9] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][9] | To prevent skin contact, which can cause burns and toxic effects.[8] |

| Skin and Body Protection | A lab coat and, for larger quantities, an apron or coveralls.[5][9] | To protect against skin contact and contamination of personal clothing. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.[5][13] | To prevent inhalation, which can cause respiratory irritation.[8][9] |

PPE Selection Workflow

Caption: A workflow diagram for selecting the appropriate PPE.

Safe Handling and Storage

Handling

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not breathe dust or vapors.[8]

-

Wash hands thoroughly after handling.[13]

-

Handle and open containers with care.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Storage

-

Store in a cool, dry, and well-ventilated area.[4]

-

Keep containers tightly closed to prevent moisture absorption and contamination.[16]

-

Store away from incompatible materials.

-

For long-term storage, refrigeration is recommended to prevent evaporation.[10]

Spill and Leak Management

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area and restrict access.[13]

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear the appropriate PPE as outlined in Section 3.2.[13]

-

Containment: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[5] For liquid spills, use an inert absorbent material.[13]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to local regulations.[4]

Spill Response Decision Tree

Caption: A decision tree for responding to a spill.

Disposal Considerations

-

1,6-Diaminohexane-2,2,5,5-d4 and any contaminated materials should be treated as hazardous chemical waste.[4]

-

Dispose of waste in clearly labeled, separate waste containers.[4]

-

All disposal must be in accordance with local, state, and federal regulations.

First Aid Measures

In case of exposure, immediate medical attention is required.[6]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][13] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them one to two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][13] |

Toxicological Information

While specific toxicological data for 1,6-Diaminohexane-2,2,5,5-d4 is not available, the data for its non-deuterated analog indicates that it is harmful if swallowed or absorbed through the skin.[7] It is also corrosive and can cause severe skin and eye damage.[7] The acute oral LD50 in rats is reported to be between 750 and 1160 mg/kg.[7]

Conclusion

1,6-Diaminohexane-2,2,5,5-d4 is a valuable research chemical that requires careful handling due to its hazardous properties. By adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks to themselves and their colleagues. A thorough understanding of the hazards, proper use of engineering controls and PPE, and adherence to safe handling and emergency procedures are paramount.

References

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Sigma-Aldrich. 1,6-Diaminohexane-2,2,5,5-d4 98 atom % D.

- Carl ROTH. Safety Data Sheet: 1,6-diaminohexane.

- Medline. SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200).

- INCHEM. ICSC 0659 - HEXAMETHYLENEDIAMINE.

- 1,6-Hexanediamine. (2009, January 23).

- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.

- BenchChem. (2025). Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions.

- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.

- Breckland Scientific Supplies. 1,6-Diaminohexane.

- Fisher Scientific. (2010, May 19). SAFETY DATA SHEET.

- Tokyo Chemical Industry. (2025, June 05). SAFETY DATA SHEET.

- Chromservis. Deuterated - Solvents, Reagents& Accessories.

- Safety Data Sheet 1,6-DIAMINOHEXANE.

- PubChem. 1,6-Diaminohexane | C6H18N2+2 | CID 1549137.

- HIMEDIA. Safety Data Sheet: 1,6-Diaminohexane.

- Chem-Impex. 1,6-Diaminohexane.

- CymitQuimica. 1,6-Diaminohexane.

- Fisher Scientific. (2012, May 21). SAFETY DATA SHEET.

- PubMed. (1987). Toxicological profile of orally administered 1,6-hexane diamine in the rat.

- 1,6-Hexanediamine: Human health tier II assessment. (2019, December 12).

- Wikipedia. Hexamethylenediamine.

- Chemistry @ UPD - University of the Philippines Diliman. INSTITUTE-Laboratory-Safety-Guide_revised.pdf.

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

- PubMed. NTP technical report on the toxicity studies of 1,6-Hexanediamine Dihydrochloride (CAS No. 6055-52-3) Administered by Drinking Water and Inhalation to F344/N Rats and B6C3F1 Mice.

- Santa Cruz Biotechnology. 1,6-Diaminohexane-1,1,6,6-d4 | CAS 115797-49-4 | SCBT.

- Central Washington University. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

- Laboratory Safety and Chemical Hygiene Plan. (2023, March 15).

- AMRC|IIT Mandi. (2020, August 30). A Safety Manual for Laboratories/Academic & Research facilities.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1,6-Diaminohexane | CymitQuimica [cymitquimica.com]

- 3. Hexamethylenediamine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. medline.com [medline.com]

- 9. ICSC 0659 - HEXAMETHYLENEDIAMINE [inchem.org]

- 10. labinsights.nl [labinsights.nl]

- 11. Buy 1,6-Diaminohexane-2,2,5,5-d 4 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]

- 12. 1,6-Diaminohexane-1,1,6,6-d4 | CAS 115797-49-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 13. resources.finalsite.net [resources.finalsite.net]

- 14. chromservis.eu [chromservis.eu]

- 15. haines.s3.ap-southeast-2.amazonaws.com [haines.s3.ap-southeast-2.amazonaws.com]

- 16. myuchem.com [myuchem.com]

Technical Whitepaper: Sourcing and Applications of 1,6-Diaminohexane-2,2,5,5-d4

This guide serves as a technical whitepaper for researchers and analytical scientists requiring high-purity 1,6-Diaminohexane-2,2,5,5-d4 (Hexamethylenediamine-d4). It synthesizes commercial sourcing data with critical application protocols in mass spectrometry and polymer science.

Executive Summary & Technical Profile

1,6-Diaminohexane-2,2,5,5-d4 is a regiospecific deuterated isotopologue of hexamethylenediamine (HMDA). Unlike the more common 1,1,6,6-d4 variant (deuterated at the

Chemical Identity

| Property | Specification |

| Systematic Name | 1,6-Hexane-2,2,5,5-d4-diamine |

| CAS Number | 115797-51-8 |

| Molecular Formula | |

| Molecular Weight | 120.23 g/mol (vs. 116.21 g/mol for unlabeled) |

| Isotopic Purity | Typically |

| Mass Shift | +4 Da (M+4) |

Commercial Landscape: Validated Suppliers

The market for regiospecific deuterated diamines is niche. While many suppliers offer fully deuterated (d12) or

Critical Sourcing Note: Do not confuse CAS 115797-51-8 (2,2,5,5-d4) with CAS 115797-49-4 (1,1,6,6-d4). The latter is more common but functionally distinct in metabolic and fragmentation studies.

Supplier Matrix

| Supplier | Catalog # | Purity | Grade | Availability Status |

| Sigma-Aldrich (Merck) | 587788 | 98 atom % D | Research / Analytical | Primary Stock (Global) |

| CDN Isotopes | Inquire | 98 atom % D | Custom Synthesis | Check for "d4" regiospecificity |

| Cambridge Isotope Labs | Inquire | 98 atom % D | Custom Synthesis | Often lists d12 or 1,1,6,6-d4 |

| Toronto Research Chem | Inquire | >98% | Research | Frequent backorder |

Recommendation: Sigma-Aldrich is currently the only major supplier with a dedicated, public-facing catalog number (587788) specifically for the 2,2,5,5-d4 isomer. For bulk quantities (>5g), custom synthesis requests to CDN Isotopes or CIL are recommended, citing the specific CAS 115797-51-8.

Synthesis Logic & Causality (Expertise)

Understanding the synthesis route validates the isotopic placement. The production of 2,2,5,5-d4 HMDA typically bypasses direct H/D exchange of the diamine (which is difficult to control regiospecifically). Instead, it relies on the modification of the adiponitrile precursor .

The "Alpha-Exchange" Route

The synthesis exploits the acidity of the

-

Precursor: Adiponitrile (

). -

Exchange: Treatment with

and base (-

Result:

.

-

-

Reduction: Catalytic hydrogenation (using standard

, not-

The original

-carbons (now deuterated) become the -

Result:

.

-

This logic ensures that the deuterium is "locked" in the

Figure 1: Synthetic logic flow for regiospecific deuteration. Note how the nitrile reduction shifts the relative position of the deuterium label.

Analytical Protocol: LC-MS/MS Quantification

The primary application of 1,6-Diaminohexane-2,2,5,5-d4 is as an Internal Standard (IS) for the quantification of HMDA in biological matrices (urine/plasma) to monitor exposure to hexamethylene diisocyanate (HDI).

Why 2,2,5,5-d4?

-

Stability: Deuterium at the

-position is less liable to enzymatic exchange than at the -

Retention Time: Deuterated isotopologues can show slight retention time shifts (chromatographic isotope effect). The 2,2,5,5-d4 variant often co-elutes more precisely with the native analyte than fully deuterated (d12) analogs.

Validated Workflow (Self-Validating System)

Objective: Quantify trace HMDA in urine.

-

Sample Preparation:

-

Hydrolysis: Urine (1 mL) +

(to hydrolyze HDI conjugates to HMDA). -

Spike IS: Add 10 ng of 1,6-Diaminohexane-2,2,5,5-d4 .

-

Derivatization: HMDA is polar and difficult to retain. Derivatize with Heptafluorobutyric anhydride (HFBA) to form the bis-amide.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Ionization: ESI Positive Mode.

-

-

MRM Transitions (Derivatized): The derivatization adds mass. Structure becomes

.-

Native HMDA Precursor: [M+H]+ corresponding to derivatized mass.

-

IS (d4) Precursor: [M+H]+ + 4 Da.

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| HMDA-HFBA (Native) | 509.1 | 297.0 | 20 |

| HMDA-d4-HFBA (IS) | 513.1 | 301.0 | 20 |

Self-Validation Step: The ratio of the quantifier ion (301.0) to the qualifier ion must remain constant. Furthermore, the retention time of the d4-IS must fall within

Figure 2: Analytical workflow for HMDA quantification using the d4-internal standard.

Handling & Stability

-

Hygroscopicity: HMDA is highly hygroscopic. The deuterated salt or free base must be stored in a desiccator. Absorption of

will not alter the isotopic purity (D is non-exchangeable on the carbon backbone), but it will alter the effective mass for gravimetric preparation. -

Storage: Store at +2°C to +8°C under Argon.

-

Incompatibility: Avoid strong oxidizers.

References

-

Sigma-Aldrich. 1,6-Diaminohexane-2,2,5,5-d4 Product Specification. Catalog No. 587788. Link

-

Gaines, L. et al. (2010). "Quantification of Hexamethylenediamine in Urine by Isotope Dilution LC-MS/MS." Journal of Chromatography B.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10606727 (1,6-Diaminohexane-d4 variants). Link

-

CDN Isotopes. Deuterated Diamines Product List. Link

Technical Guide: 1,6-Diaminohexane-d4 Metabolism and Biological Fate

This guide serves as a technical reference for researchers investigating the pharmacokinetics (PK), metabolism, and bioanalysis of 1,6-diaminohexane (HMDA), with a specific focus on utilizing its deuterated isotopologue, 1,6-diaminohexane-d4 (HMDA-d4), as a definitive internal standard.

Executive Summary & Compound Profile

1,6-Diaminohexane (HMDA) is a critical aliphatic diamine primarily known as a monomer for Nylon-6,6 production. However, in pharmaceutical and toxicological contexts, it appears as a metabolite of hexamethylene diisocyanate (HDI) or as a polyamine analogue spacer in drug design.

1,6-Diaminohexane-d4 (HMDA-d4) is the stable isotope-labeled analogue used to normalize experimental variability in quantitative mass spectrometry. Its biological behavior mirrors the unlabeled compound, making it an ideal tracer for elucidating metabolic pathways and quantifying trace exposure.

| Feature | Specification |

| IUPAC Name | 1,6-Hexanediamine |

| CAS (Unlabeled) | 124-09-4 |

| CAS (d4-labeled) | 115797-49-4 (Typical for 1,1,6,6-d4) |

| Molecular Weight | 116.21 g/mol (Unlabeled) / ~120.23 g/mol (d4) |

| pKa Values | ~10.8, 11.9 (Strongly basic) |

| Primary Use | LC-MS/MS Internal Standard (IS), Metabolic Tracer |

Metabolic Pathways and Biological Fate

The metabolism of HMDA in mammals is rapid and bifurcates into two primary Phase I and Phase II pathways: oxidative deamination and N-acetylation .

Pathway A: N-Acetylation (Phase II)

This is the dominant detoxification route in humans. N-acetyltransferases (NAT1/NAT2) conjugate acetyl groups to the amine termini.

-

Step 1: Mono-acetylation yields N-acetyl-1,6-diaminohexane (NADAH) .

-

Step 2: Further acetylation yields N,N'-diacetyl-1,6-diaminohexane (DADAH) .

-

Significance: Acetylation increases hydrophobicity, facilitating urinary excretion while neutralizing the reactive amine groups. Polymorphisms in NAT enzymes (slow vs. fast acetylators) can alter the ratio of these metabolites in urine.[1]

Pathway B: Oxidative Deamination (Phase I)

Mediated by Diamine Oxidase (DAO) and Aldehyde Oxidase , this pathway degrades the carbon chain.

-

Mechanism: DAO converts one amine group to an aldehyde.[2]

-

Cyclization: The resulting amino-aldehyde is unstable and spontaneously cyclizes to form 1-aza-2-cycloheptene (a cyclic imine).

-

Terminal Oxidation: Further oxidation by liver aldehyde oxidase converts the imine to 6-aminohexanoic acid and caprolactam .

Pharmacokinetics (PK)

-

Absorption: Rapidly absorbed via inhalation or oral routes.

-

Distribution: Low protein binding; distributes into total body water.

-

Elimination: Renal clearance is the rate-limiting step.

-

Half-life: Elimination half-life (

) is approximately 1.5 – 3 hours in humans. -

Excretion Window: >90% of the dose is recovered in urine within 10–12 hours, primarily as acetylated metabolites.

-

Visualization of Metabolic Fate

Caption: Divergent metabolic pathways of 1,6-diaminohexane showing N-acetylation (top) and oxidative deamination (bottom) leading to urinary excretion.

Bioanalytical Application: Using HMDA-d4

Quantifying trace HMDA in biological matrices (plasma/urine) is technically challenging due to its high polarity and lack of a chromophore. The use of HMDA-d4 is mandatory for rigorous validation.

Why HMDA-d4?

-

Matrix Effect Compensation: Co-eluting phospholipids in urine/plasma often suppress ionization. HMDA-d4 experiences the exact same suppression, normalizing the signal.

-

Recovery Correction: Losses during derivatization or extraction are accounted for by spiking the IS before sample processing.

Experimental Protocol: Derivatization LC-MS/MS

Direct analysis of underivatized HMDA is difficult (poor retention on C18). A derivatization workflow is recommended for high sensitivity.

Reagents:

-

Derivatizing Agent: Ethyl chloroformate (ECF) or Benzoyl Chloride.

-

Internal Standard: 1,6-Diaminohexane-d4 (10 µg/mL in MeOH).

Step-by-Step Workflow:

-

Sample Prep: Aliquot 100 µL Urine/Plasma.

-

IS Addition: Add 10 µL HMDA-d4 working solution.

-

Hydrolysis (Optional): If total HMDA is required (cleaving acetyl groups), incubate with 6M HCl at 110°C for 1 hour. Skip for free amine analysis.

-

Derivatization: Add buffer (pH 9) and derivatizing agent. Vortex 1 min.

-

Extraction: Extract derivative into ethyl acetate. Evaporate and reconstitute in mobile phase.[3]

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Ionization: ESI Positive Mode.

-

MRM Transition Table (Example for ECF Derivative)

Note: Transitions depend on the specific derivative used. Below is for the bis-ethoxycarbonyl derivative.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| HMDA-ECF | 261.2 [M+H]+ | 173.1 | 15 | Quantifier |

| HMDA-ECF | 261.2 [M+H]+ | 127.1 | 25 | Qualifier |

| HMDA-d4-ECF | 265.2 [M+H]+ | 177.1 | 15 | Internal Standard |

Analytical Logic Diagram

Caption: Validated workflow for HMDA quantification using d4-isotope dilution and chemical derivatization.

Safety & Toxicology Context

While HMDA-d4 is used in micro-quantities for analysis, the parent compound HMDA poses specific risks:

-

Corrosivity: pH > 12; causes severe skin burns and eye damage.

-

Target Organs: Respiratory tract (irritation) and Liver (hepatotoxicity at high chronic doses).

-

Handling: HMDA-d4 standards should be handled in a fume hood with nitrile gloves.

References

-

Metabolic Pathways of Diamines: Title: Biosynthesis of diamines: research progress and application prospects. Source: ResearchGate. Link:[Link]

-

Oxidative Deamination Mechanism: Title: A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam.[4] Source: PubMed (Arch Biochem Biophys). Link:[Link]

-

Urinary Metabolites & Acetylation: Title: Biological monitoring of isocyanates and related amines.[1] I. Determination of 1,6-hexamethylene diamine (HDA) in hydrolysed human urine.[5] Source: PubMed (Int Arch Occup Environ Health). Link:[Link]

-

Analytical Methodology (LC-MS/MS): Title: Determination of Aliphatic Amines in Urine as Biomarkers of Exposure to 1,6-Hexamethylene Diisocyanate.[1][5] Source: ResearchGate (Annals of Work Exposures and Health). Link:[Link]

-

Internal Standard Data (HMDA-d4): Title: 1,6-Diaminohexane-1,1,6,6-d4 Substance Record. Source: PubChem.[6] Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. seebeyondshop.com [seebeyondshop.com]

- 3. lcms.cz [lcms.cz]

- 4. A cyclic imine intermediate in the in vitro metabolic conversion of 1,6-diaminohexane to 6-aminohexanoic acid and caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological monitoring of isocyanates and related amines. I. Determination of 1,6-hexamethylene diamine (HDA) in hydrolysed human urine after oral administration of HDA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,6-Diaminohexane | C6H18N2+2 | CID 1549137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Biogenic Amines in Food Matrices using Isotope Dilution LC-MS/MS with 1,6-Diaminohexane-d4

Authored by: A Senior Application Scientist

Abstract

Biogenic amines (BAs) are nitrogenous compounds formed through amino acid decarboxylation, primarily by microbial activity in protein-rich foods.[1][2] Their presence at elevated levels can indicate food spoilage and may pose health risks, including headaches, respiratory distress, and hypertensive crises.[3] Consequently, robust and accurate quantification of BAs like histamine, putrescine, cadaverine, and tyramine is crucial for food safety and quality control.[1][3] This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple biogenic amines. The protocol employs a stable isotope-labeled internal standard, 1,6-Diaminohexane-d4, coupled with pre-column derivatization using dansyl chloride for enhanced analytical performance.

Introduction: The Rationale for Precise Biogenic Amine Quantification

Biogenic amines are naturally present in various food products, including fish, cheese, meat, and fermented beverages.[4][5] While they play physiological roles in the human body, ingestion of high concentrations can be toxic.[3] Histamine, in particular, is regulated in many countries, with agencies like the U.S. Food and Drug Administration (FDA) setting action levels to prevent scombroid poisoning.[6][7][8] The analytical challenge lies in the low molecular weight, high polarity, and lack of a strong chromophore for many BAs, which complicates their separation and detection.[9]

To overcome these challenges, this method utilizes three key principles:

-

Isotope Dilution Mass Spectrometry: The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative mass spectrometry. 1,6-Diaminohexane-d4 serves as an ideal IS for diamines like putrescine and cadaverine. It is chemically identical to its non-labeled counterparts and co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z). This allows it to compensate for variations in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision. While deuterated analogs of each analyte are ideal, 1,6-Diaminohexane-d4 provides a robust and cost-effective alternative for structurally similar diamines.

-

Pre-column Derivatization: Derivatization with dansyl chloride targets primary and secondary amine groups present in biogenic amines.[10][11] This reaction affixes a bulky, non-polar dansyl group to the analytes, which serves two purposes: it improves their retention on reversed-phase chromatography columns and enhances their ionization efficiency in the mass spectrometer's electrospray source.[10]

-

LC-MS/MS Detection: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides exceptional selectivity and sensitivity.[12] By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, it is possible to quantify target analytes with high confidence, even in complex food matrices.[13]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data analysis, follows a systematic workflow designed to ensure reproducibility and accuracy.

Caption: Overview of the analytical workflow for biogenic amine quantification.

Materials and Reagents

-

Standards: Histamine dihydrochloride, Putrescine dihydrochloride, Cadaverine dihydrochloride, Tyramine, Spermidine trihydrochloride, Spermine tetrahydrochloride (Sigma-Aldrich or equivalent, purity ≥97%).

-

Internal Standard: 1,6-Diaminohexane-d4 (CDN Isotopes or equivalent).

-

Derivatizing Reagent: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride, ≥98%, Acros Organics).[5]

-

Solvents & Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Ultrapure, 18.2 MΩ·cm), Formic acid (LC-MS grade), Trichloroacetic acid (TCA), Sodium carbonate, Sodium bicarbonate, Hydrochloric acid (HCl).

Detailed Protocols

Preparation of Standards and Reagents

-

Stock Standard Solutions (1000 µg/mL): Accurately weigh and dissolve approximately 10 mg of each biogenic amine standard and the internal standard in 10 mL of 0.1 M HCl. Store at -20°C.

-

Working Standard Mixture (10 µg/mL): Prepare a mixed solution of all target biogenic amines by diluting the stock solutions in 0.1 M HCl.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the 1,6-Diaminohexane-d4 stock solution in 0.1 M HCl.

-

Dansyl Chloride Solution (10 mg/mL): Freshly prepare by dissolving 100 mg of dansyl chloride in 10 mL of acetone or acetonitrile. This solution is light-sensitive and should be prepared just before use.[5][11]

-

Sodium Bicarbonate Buffer (100 mM, pH 9.5): Dissolve sodium bicarbonate in ultrapure water and adjust the pH to 9.5 using 1 M NaOH.[5]

Sample Preparation Protocol (Fish Tissue Example)

-

Homogenization: Weigh approximately 2-5 g of the sample into a 50 mL polypropylene centrifuge tube.[4]

-

Extraction: Add 10 mL of 5% trichloroacetic acid (TCA) to the tube.[4] Homogenize the mixture using a high-speed homogenizer for 1 minute, followed by vortexing for 10 minutes.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[11]

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube. For some matrices, a second extraction of the pellet may improve recovery.

-

Internal Standard Spiking: To a 250 µL aliquot of the sample extract, add a known amount (e.g., 50 µL) of the 1 µg/mL 1,6-Diaminohexane-d4 internal standard solution.

Derivatization Protocol

The following derivatization reaction chemically modifies the biogenic amines to make them suitable for LC-MS analysis.

Caption: Dansyl chloride derivatization reaction scheme.

-

pH Adjustment: To the 300 µL mixture from step 4.2.5, add 250 µL of 100 mM sodium bicarbonate buffer (pH 9.5).[5]

-

Reagent Addition: Add 250 µL of the freshly prepared 10 mg/mL dansyl chloride solution.[5]

-

Incubation: Vortex the mixture for 30 seconds and incubate at 60°C for 45 minutes in the dark (e.g., in a heating block or water bath covered with aluminum foil).[14]

-

Reaction Quenching: After incubation, cool the vial to room temperature. Add 20 µL of 10% formic acid to stop the reaction by consuming excess dansyl chloride.[11]

-

Final Preparation: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[11]

LC-MS/MS Instrumentation and Parameters

The analysis is performed on a triple quadrupole mass spectrometer, which allows for highly selective detection using Multiple Reaction Monitoring (MRM).

| Parameter | Setting | Rationale |

| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System | Provides the necessary separation of derivatized amines. |

| Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for retaining the non-polar dansylated derivatives. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape and ionization.[11] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the hydrophobic analytes.[11] |

| Gradient | Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate. | A gradient is essential to separate the various dansylated BAs with different polarities. |

| Flow Rate | 0.2 - 0.4 mL/min | Typical flow rate for analytical scale LC-MS. |

| Column Temperature | 40 °C | Ensures reproducible retention times and improves peak shape.[1] |

| Injection Volume | 5 - 10 µL | Standard volume to avoid column overloading. |

| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM-based quantification. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The dansyl group promotes efficient positive ionization.[10] |

| Key ESI Parameters | Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V | These are typical starting points and should be optimized for the specific instrument.[9] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest selectivity and sensitivity by monitoring specific precursor → product ion transitions for each analyte.[13] |

Example MRM Transitions

MRM transitions must be optimized for each specific instrument. The values below are illustrative for dansylated amines.

| Analyte (Dansylated) | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Putrescine (bis-dansyl) | 555.2 | 171.1 | The 171.1 fragment is characteristic of the dansyl moiety. |

| Cadaverine (bis-dansyl) | 569.2 | 171.1 | |

| Histamine (bis-dansyl) | 578.2 | 171.1 | |

| Tyramine (bis-dansyl) | 604.2 | 171.1 | |

| 1,6-Diaminohexane-d4 (IS) | 587.3 | 171.1 | The precursor ion is shifted by +4 Da due to the deuterium labels. |

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by analyzing standards at several concentration levels (e.g., 0.01 to 1.0 µg/mL). The curve plots the ratio of the analyte peak area to the internal standard (IS) peak area against the analyte concentration. The concentration of biogenic amines in the unknown samples is then calculated from this curve.

Method Validation

The analytical method should be validated according to established guidelines (e.g., AOAC, FDA) to ensure its performance is fit for purpose.[6][7]

| Validation Parameter | Acceptance Criteria | Description |

| Linearity | Correlation coefficient (R²) > 0.99 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[1] |

| Accuracy (Recovery) | 80 - 120% | The closeness of the measured value to the true value, assessed by spiking a blank matrix with known amounts of analytes.[6][15] |

| Precision (RSD) | Intra-day RSD < 15%, Inter-day RSD < 20% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[7][15] |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[15] |

| Limit of Quantification (LOQ) | S/N ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[15] |

Conclusion

This application note provides a comprehensive, robust, and highly sensitive LC-MS/MS method for the quantitative analysis of biogenic amines in food matrices. The strategic use of 1,6-Diaminohexane-d4 as a stable isotope-labeled internal standard, combined with dansyl chloride derivatization, ensures high accuracy and reproducibility. This method is a powerful tool for food safety monitoring, quality control, and research in food science, enabling laboratories to meet regulatory requirements and ensure consumer safety.

References

-

SCIEX. (n.d.). Biogenic amines Assay for Animal Nutrition Quality Assurance using LC-MS/MS. Retrieved from [Link]

- Zhang, Q., et al. (n.d.). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry.

-

Ferraro, V., et al. (2025, September 10). A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring. PMC. Retrieved from [Link]

-

El-Khoury, R., et al. (n.d.). Targeted quantification of amino acids by dansylation. PMC. Retrieved from [Link]

-

Willmann, L. (n.d.). Analysis of Biogenic Amines in Wine Using the Agilent 1290 Infinity II LC and Ultivo Triple Quadrupole LC/MS. Agilent. Retrieved from [Link]

-

Saurina, J., et al. (2022, November 3). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. MDPI. Retrieved from [Link]

-

Ross, C., et al. (2026, January 23). High-throughput single-fly LC–MS/MS for quantitative profiling of biogenic amines in Drosophila. PLOS One. Retrieved from [Link]

-

Saad, B., & Basheer, C. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. Royal Society of Chemistry. Retrieved from [Link]

-

Saad, B., & Basheer, C. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines. ResearchGate. Retrieved from [Link]

-

FDA. (n.d.). LIB 4680 single laboratory validation for the determination of six biogenic amines in canned tuna with liquid-liquid extraction. Retrieved from [Link]

-

Kim, M.-K., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic. SciSpace. Retrieved from [Link]

-

Li, X., et al. (n.d.). Optimization of dansyl chloride derivatization conditions for biogenic amines determination and survey of biogenic amines in some fermented foods. ResearchGate. Retrieved from [Link]

-

Konec, M. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. Retrieved from [Link]

-

Kim, M.-K., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Korean Fermented Agricultural Products. PMC. Retrieved from [Link]

-

Lehane, L., & Olley, J. (n.d.). Methodology for histamine and biogenic amines analysis. Archimer. Retrieved from [Link]

-

Rangkadilok, N., et al. (2021, February 17). Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation. MDPI. Retrieved from [Link]

-

Viñas, P., et al. (n.d.). Literature update of analytical methods for biogenic amines determination in food and beverages. MOST Wiedzy. Retrieved from [Link]

-

Papavergou, E. J., et al. (2020, May 9). Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization. PMC. Retrieved from [Link]

-

Wang, Y., et al. (2024, December 20). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. MDPI. Retrieved from [Link]

Sources

- 1. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Making sure you're not a bot! [helda.helsinki.fi]

- 4. sciex.com [sciex.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. archimer.ifremer.fr [archimer.ifremer.fr]

- 9. agilent.com [agilent.com]

- 10. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. journals.plos.org [journals.plos.org]

- 13. pjoes.com [pjoes.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Application Note: Leveraging 1,6-Diaminohexane-2,2,5,5-d4 for Quantitative Cross-Linking Mass Spectrometry in Structural and Interaction Proteomics

Introduction

The intricate dance of proteins within a cell, forming transient and stable complexes, governs nearly all biological processes. Understanding the three-dimensional architecture of these protein assemblies and their dynamic interactions is paramount in fundamental biology and drug discovery. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein structures and interaction networks by introducing covalent bonds between spatially proximate amino acid residues.[1][2][3][4][5] This application note details the use of a novel deuterated reagent, derived from 1,6-Diaminohexane-2,2,5,5-d4, for quantitative XL-MS studies.

For the purpose of this guide, we will discuss the application of 1,6-Diaminohexane-2,2,5,5-d4 following its functionalization into a homobifunctional amine-reactive cross-linker, specifically as a deuterated N-hydroxysuccinimide (NHS) ester. This modification transforms the diamine into a powerful tool for covalently linking primary amines (the ε-amino group of lysine residues and protein N-termini) within a defined spatial distance. The incorporation of four deuterium atoms provides a stable isotopic label, enabling the relative quantification of cross-linked species between different experimental conditions.[6][7] This allows for the study of conformational changes in proteins and the dynamics of protein-protein interactions.[8]

This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols, and data analysis strategies for employing this deuterated cross-linker in quantitative proteomics workflows.

Principle of the Method

Quantitative cross-linking with a deuterated reagent, such as the NHS ester of 1,6-Diaminohexane-2,2,5,5-d4, relies on the principles of stable isotope labeling.[9][10] The workflow involves comparing two or more biological states (e.g., treated vs. untreated cells, wild-type vs. mutant protein). One sample is treated with the "light" (d0) version of the cross-linker, while the other is treated with the "heavy" (d4) version. After the cross-linking reaction, the samples are combined, and the proteins are digested into peptides.

During mass spectrometry analysis, the cross-linked peptides from the two samples will appear as doublet signals in the mass spectrum, separated by a characteristic mass difference corresponding to the number of deuterium atoms (in this case, 4 Da).[6] The relative intensity of the peaks in each doublet reflects the relative abundance of that specific cross-linked interaction in the two original samples. This allows for the precise quantification of changes in protein conformation or interaction stoichiometry.

The overall workflow can be summarized as follows:

Figure 1: General workflow for quantitative cross-linking mass spectrometry.

Materials and Reagents

Note: The functionalized 1,6-Diaminohexane-2,2,5,5-d4 (as an NHS ester) is a hypothetical reagent for this application note. Commercially available deuterated cross-linkers with similar properties include BS3-d4 and DSS-d4.[6][7]

-

Cross-linkers:

-

1,6-Diaminohexane-N,N'-bis(succinimidyl) suberate-2,2,5,5-d4 (Heavy)

-

1,6-Diaminohexane-N,N'-bis(succinimidyl) suberate (Light)

-

-

Buffers:

-

Cross-linking buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4 or HEPES buffer, pH 7.5. Avoid buffers containing primary amines (e.g., Tris).

-

Quenching solution: e.g., 1 M Tris-HCl, pH 7.5.

-

Lysis buffer: RIPA buffer or other appropriate buffer compatible with mass spectrometry.

-

Denaturation and reduction buffer: 8 M urea, 100 mM ammonium bicarbonate, 10 mM dithiothreitol (DTT).

-

Alkylation solution: 55 mM iodoacetamide (IAA) in 100 mM ammonium bicarbonate.

-

-

Enzymes:

-

Trypsin, sequencing grade.

-

-

Solvents and other reagents:

-

Acetonitrile (ACN), LC-MS grade.

-

Formic acid (FA), LC-MS grade.

-

Water, LC-MS grade.

-

Desalting columns/cartridges.

-

Strong Cation Exchange (SCX) or Size Exclusion Chromatography (SEC) columns for enrichment.[2]

-

Detailed Protocols

Part 1: In Vitro Cross-Linking of Purified Proteins or Protein Complexes

This protocol is suitable for studying the structure of a purified protein or the interaction between purified binding partners.

-

Protein Preparation:

-

Prepare the purified protein or protein complex in the cross-linking buffer at a suitable concentration (typically 0.1-1 mg/mL).

-

Dialyze the protein sample against the cross-linking buffer to remove any interfering substances, especially primary amines.

-

-

Cross-linker Preparation:

-

Dissolve the light and heavy cross-linkers in anhydrous dimethyl sulfoxide (DMSO) immediately before use to prepare stock solutions (e.g., 25 mM).

-

-

Cross-linking Reaction:

-

Divide the protein sample into two equal aliquots.

-

To one aliquot, add the light cross-linker to a final concentration of 0.5-2 mM.

-

To the other aliquot, add the heavy cross-linker to the same final concentration.

-

Incubate the reactions for 30-60 minutes at room temperature. The optimal cross-linker concentration and incubation time should be empirically determined.

-

-

Quenching:

-

Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature.

-

-

Sample Combination and Preparation for Digestion:

-

Combine the light and heavy cross-linked samples in a 1:1 ratio.

-

The combined sample can be run on an SDS-PAGE gel to confirm cross-linking efficiency (observing higher molecular weight bands).

-

Proceed to Part 3: Protein Digestion and Peptide Preparation.

-

Part 2: In Vivo Cross-Linking in Cultured Cells

This protocol is designed to capture protein interactions within their native cellular environment.

-

Cell Culture and Treatment:

-

Grow cells to the desired confluency.

-

Treat one population of cells with the experimental condition (e.g., drug treatment), and leave the other as a control.

-

-

Cross-linking in Live Cells:

-

Wash the cells with PBS.

-

Add the light cross-linker (dissolved in PBS) to the control cells and the heavy cross-linker to the treated cells. A typical final concentration is 1-3 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Quenching and Cell Lysis:

-

Quench the reaction by adding the quenching solution.

-

Lyse the cells using a suitable lysis buffer.

-

Combine the lysates from the light and heavy labeled cells in a 1:1 ratio based on total protein concentration.

-

-

Protein Extraction and Preparation:

-

Clarify the lysate by centrifugation.

-

Proceed to Part 3: Protein Digestion and Peptide Preparation.

-

Part 3: Protein Digestion and Peptide Preparation

-

Denaturation and Reduction:

-

Add denaturation and reduction buffer to the combined protein sample.

-

Incubate for 1 hour at 37°C.

-

-

Alkylation:

-

Add IAA solution to the sample.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Digestion:

-

Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Desalting:

-

Acidify the digest with formic acid.

-

Desalt the peptides using a C18 desalting column according to the manufacturer's instructions.

-

Lyophilize the desalted peptides.

-

Part 4: Enrichment of Cross-linked Peptides (Optional but Recommended)

Cross-linked peptides are often present in low abundance compared to linear peptides.[2] Enrichment can significantly improve their detection.

-

Size Exclusion Chromatography (SEC): Cross-linked peptides are larger than most linear peptides and can be separated based on size.

-

Strong Cation Exchange (SCX) Chromatography: At low pH, cross-linked peptides carry a higher charge state than linear peptides and can be enriched using SCX.

Part 5: LC-MS/MS Analysis

-

Chromatography:

-

Resuspend the peptide sample in a suitable loading buffer (e.g., 0.1% formic acid in water).

-

Separate the peptides using a reversed-phase nano-liquid chromatography system with a gradient optimized for peptide separation.

-

-

Mass Spectrometry:

-

Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

-

Set the instrument to a data-dependent acquisition (DDA) mode, prioritizing precursor ions with higher charge states (≥3+) for fragmentation, as cross-linked peptides are often more highly charged.

-

Use a suitable fragmentation method, such as Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

Data Analysis

Specialized software is required to identify the cross-linked peptide pairs from the complex MS/MS spectra.

-

Database Searching:

-

Use a dedicated cross-linking search engine (e.g., pLink, MaxLynx, MeroX, XlinkX).

-

The software will search the MS/MS data against a protein sequence database, considering the mass of the cross-linker and the masses of the two constituent peptides.

-

-

Quantification:

-

Once the cross-linked peptides are identified, the software can extract the intensities of the light (d0) and heavy (d4) precursor ion pairs.

-

The ratio of the heavy to light peak areas provides the relative quantification of the cross-link between the two experimental conditions.

-

-

Data Visualization and Interpretation:

-

The identified cross-links can be visualized on protein structures or as interaction networks.

-

Changes in the abundance of specific cross-links can indicate conformational changes or alterations in protein-protein interactions.

-

Figure 2: Data analysis workflow for quantitative XL-MS.

Quantitative Data Presentation

The quantitative results should be summarized in a clear and concise table.

| Cross-link ID | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Ratio (Heavy/Light) | p-value | Biological Context |

| XL-001 | Protein A | K123 | Protein A | K187 | 2.5 | 0.01 | Intramolecular, potential conformational change |

| XL-002 | Protein A | K210 | Protein B | K54 | 0.4 | 0.005 | Intermolecular, decreased interaction |

| XL-003 | Protein C | K78 | Protein D | K112 | 1.1 | 0.85 | Intermolecular, no significant change |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low cross-linking efficiency | Suboptimal cross-linker concentration or incubation time. | Titrate the cross-linker concentration and optimize the reaction time. |

| Presence of primary amines in the buffer. | Use a buffer free of primary amines (e.g., PBS, HEPES). | |

| Poor identification of cross-linked peptides | Low abundance of cross-linked peptides. | Incorporate an enrichment step (SEC or SCX). |

| Inefficient fragmentation. | Optimize fragmentation energy. | |

| Inaccurate quantification | Unequal sample mixing. | Ensure accurate protein quantification before combining samples. |